2-Acetyl-3-aminothiophene
Overview
Description
2-Acetyl-3-aminothiophene is a chemical compound with the molecular formula C6H7NOS. It is used as an intermediate in the synthesis of dithienopyridines . The compound appears as white to dark cream to cream to yellow to pale brown to gray crystals or powder .
Synthesis Analysis
The synthesis of 2-aminothiophenes, including 2-Acetyl-3-aminothiophene, is more accessible than the synthesis of 3-aminothiophene . The synthesis of 3-acetyl-2-aminothiophenes has been achieved using a modified Gewald reaction . This involves the cyclization of cyanoacetone and 1,4-dithianyl-2,5-diols .Molecular Structure Analysis
The molecular weight of 2-Acetyl-3-aminothiophene is 141.19 Da . The compound has a SMILES string of CC(=O)c1sccc1N and an InChI key of MMLSKDGCLMDHAJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to synthesize aminothiophene derivatives . This reaction is significant for the construction of an 2-aminothiophene moiety .Physical And Chemical Properties Analysis
2-Acetyl-3-aminothiophene is a solid at room temperature with a melting point of 87-93 °C . It is insoluble in water .Scientific Research Applications
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Medicinal Chemistry
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Environmental Chemistry
- 2-Acetyl-3-aminothiophene is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial or antifungal properties .
- The methods of application or experimental procedures involve green methodologies for the synthesis of 2-aminothiophene .
- The results or outcomes obtained from this application are not specified in the source .
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Synthesis of Dithienopyridines
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Synthesis of 3-Acetyl-2-aminothiophenes
- Novel 3-acetyl-2-aminothiophenes were prepared from cyanoacetone and 1,4‑dithianyl-2,5‑diols using a modified Gewald reaction .
- The methods of application or experimental procedures involve a modified Gewald reaction .
- The results or outcomes obtained from this application are not specified in the source .
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Green Chemistry
- 2-Acetyl-3-aminothiophene is used in the synthesis of 2-aminothiophene derivatives via a three-component cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur catalyzed by NaOH .
- The methods of application or experimental procedures involve a green chemical approach .
- The results or outcomes obtained from this application are not specified in the source .
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Industrial Chemistry and Material Science
- Thiophene derivatives, including 2-Acetyl-3-aminothiophene, are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application or experimental procedures involve the use of thiophene-mediated molecules .
- The results or outcomes obtained from this application are not specified in the source .
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Pharmaceutical Chemistry
- 2-Acetyl-3-aminothiophene is used in the synthesis of various drugs. For example, compound A known as RS-C-5966451, which has broad-spectrum antiviral properties . Another example is derivative B, named PD 81,723, which is an adenosine A1 receptor agonist used to reduce necrosis, apoptosis, and inflammation for renal ischemia–reperfusion .
- The methods of application or experimental procedures involve pharmaceutical synthesis .
- The results or outcomes obtained from this application are the development of drugs with various biological activities .
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Organic Semiconductors
- Thiophene-mediated molecules, including 2-Acetyl-3-aminothiophene, have a prominent role in the advancement of organic semiconductors .
- The methods of application or experimental procedures involve the use of thiophene-mediated molecules in the fabrication of organic semiconductors .
- The results or outcomes obtained from this application are the development of advanced organic semiconductors .
Safety And Hazards
properties
IUPAC Name |
1-(3-aminothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSKDGCLMDHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370630 | |
Record name | 2-Acetyl-3-aminothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-aminothiophene | |
CAS RN |
31968-33-9 | |
Record name | 2-Acetyl-3-aminothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31968-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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